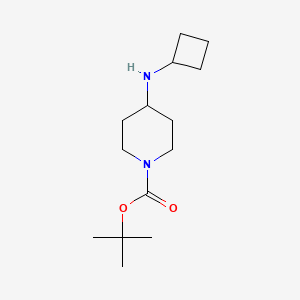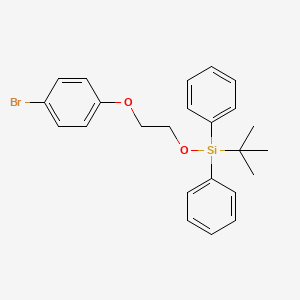
(2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane
Descripción general
Descripción
“(2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane” is a silane derivative . It has a molecular formula of C24H27BrO2Si and a molecular weight of 455.46 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a bromophenoxy group, an ethoxy group, a tert-butyl group, and a diphenylsilane group . The exact structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
This compound has a complexity of 426, a rotatable bond count of 8, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 18.5, and it has a heavy atom count of 28 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research involving similar compounds often focuses on synthesizing new materials with unique properties. For example, the synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers for analytical and toxicological studies indicates a methodology that could be applied to synthesize derivatives of your compound for environmental or material science research (Marsh, Stenutz, & Bergman, 2003). Similarly, the development of conjugated diblock copolymers through sequential living polymerizations using a single catalyst suggests potential in polymer science for creating materials with novel properties (Wu et al., 2012).
Catalysis and Organic Transformations
The use of specific ligands for palladium-catalyzed silylation of aryl halides showcases the role of silane derivatives in facilitating organic transformations, potentially guiding the use of your compound in similar catalytic processes (Shirakawa, Kurahashi, Yoshida, & Hiyama, 2000).
Environmental and Biodegradation Studies
The degradation of environmental pollutants, such as bisphenol A, through enzymatic reactions in non-aqueous media highlights an application area for related compounds in bioremediation research. This could imply the utility of your compound in studying degradation pathways or in developing bioremediation strategies (Chhaya & Gupte, 2013).
Materials Science and Polymer Chemistry
The synthesis of polyimides from novel diamines, including ether and silane functionalities, suggests applications in creating advanced materials with enhanced solubility, transparency, and thermal stability. Your compound could contribute to the synthesis of polyimides or other polymers with specific desired properties (Li et al., 2016).
Propiedades
IUPAC Name |
2-(4-bromophenoxy)ethoxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrO2Si/c1-24(2,3)28(22-10-6-4-7-11-22,23-12-8-5-9-13-23)27-19-18-26-21-16-14-20(25)15-17-21/h4-17H,18-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPFATCQOPZSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



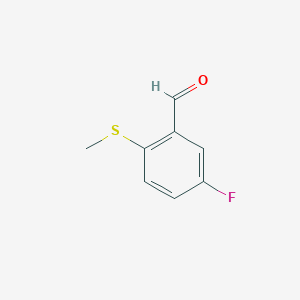
![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)
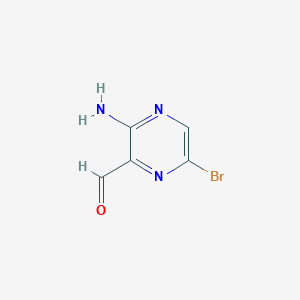
![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)
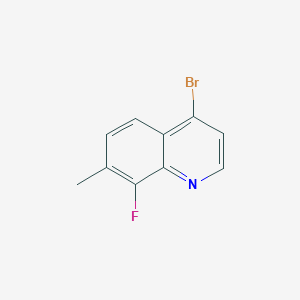
![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1528923.png)
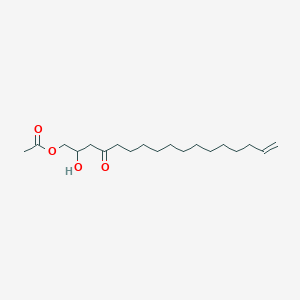
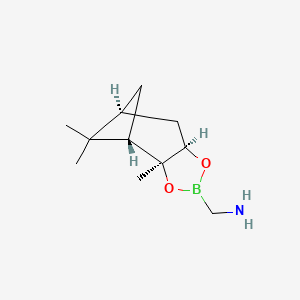
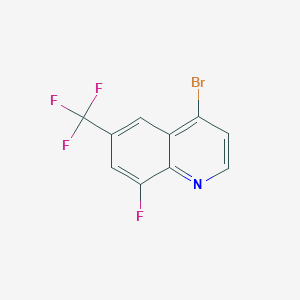
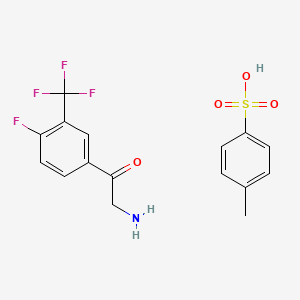
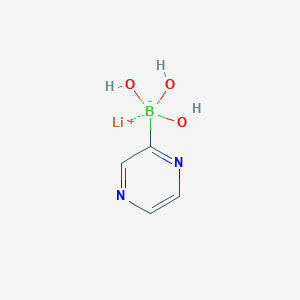
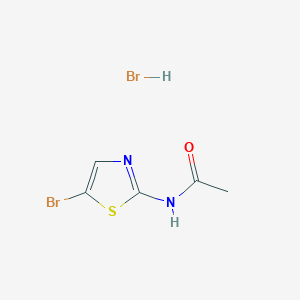
![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)
